

Spectroscopic Profile of (E)-(-)-Aspongopusamide B: A Technical Overview

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Compound of Interest

Compound Name: (E)-(-)-Aspongopusamide B

Cat. No.: B13911657

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide addresses the spectroscopic data for the marine natural product **(E)-(-)-Aspongopusamide B**, focusing on its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for **(E)-(-)-Aspongopusamide B**. The information presented herein is based on general knowledge of the expected spectroscopic characteristics of similar molecular structures and serves as a foundational guide for researchers who may isolate or synthesize this compound.

While specific ^1H -NMR, ^{13}C -NMR, and HRMS data for **(E)-(-)-Aspongopusamide B** are not readily available in the surveyed literature, this guide provides a framework for the anticipated data and the methodologies for their acquisition.

Anticipated Spectroscopic Data

The following tables outline the expected ranges and types of signals for the ^1H -NMR, ^{13}C -NMR, and HRMS analysis of **(E)-(-)-Aspongopusamide B**, based on its putative chemical structure.

Table 1: Expected ^1H -NMR Data for (E)-(-)-Aspongopusamide B

Proton Type	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
Amide NH	7.0 - 8.5	d or br s	5 - 10
Vinylic CH	5.5 - 7.5	m	-
α -Protons (to carbonyl)	3.5 - 5.0	m	-
Aliphatic CH, CH ₂ , CH ₃	0.8 - 2.5	m, t, d, s	6 - 8

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 7.26 ppm). Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Table 2: Expected ¹³C-NMR Data for (E)-(-)-Aspongopusamide B

Carbon Type	Expected Chemical Shift (δ , ppm)
Carbonyl (C=O)	160 - 180
Vinylic (C=C)	110 - 150
α -Carbons (to heteroatoms)	40 - 70
Aliphatic (CH, CH ₂ , CH ₃)	10 - 40

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

Table 3: Expected HRMS Data for (E)-(-)-Aspongopusamide B

Ion Type	Expected m/z Value
[M+H] ⁺	Calculated Exact Mass + 1.0073
[M+Na] ⁺	Calculated Exact Mass + 22.9892
[M-H] ⁻	Calculated Exact Mass - 1.0073

Note: The exact mass would be calculated based on the precise molecular formula of **(E)-(-)-Aspongopusamide B**.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous structure elucidation of natural products. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **(E)-(-)-Aspongopusamide B** (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
- **¹H-NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
 - **Parameters:**
 - **Pulse sequence:** Standard single-pulse experiment.
 - **Number of scans:** 16 to 64, depending on the sample concentration.
 - **Relaxation delay:** 1-2 seconds.
 - **Spectral width:** 0-12 ppm.
- **¹³C-NMR Spectroscopy:**
 - **Instrument:** A high-field NMR spectrometer with a broadband probe.
 - **Parameters:**
 - **Pulse sequence:** Proton-decoupled pulse sequence (e.g., zgpg30).
 - **Number of scans:** 1024 to 4096, due to the lower natural abundance of ¹³C.

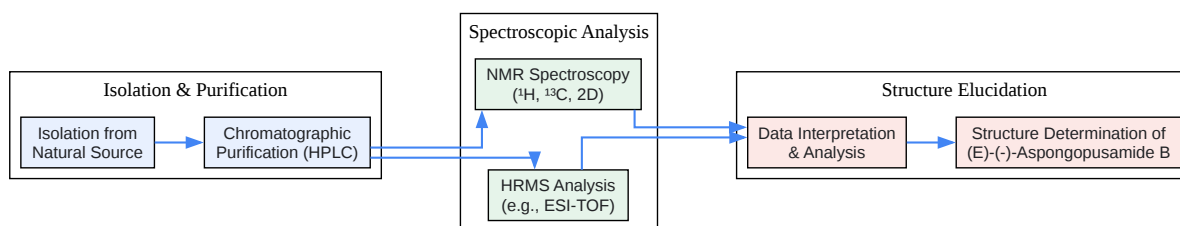
- Relaxation delay: 2 seconds.
- Spectral width: 0-200 ppm.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish connectivity and assign all proton and carbon signals definitively, a suite of 2D NMR experiments would be performed.

High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of **(E)-(-)-Aspongopusamide B** would be prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation:
 - Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument would be used.
 - Ionization Source: Electrospray Ionization (ESI) is a common and gentle ionization technique suitable for many natural products.
- Data Acquisition:
 - Mode: Data would be acquired in both positive and negative ion modes to observe protonated ($[M+H]^+$), sodiated ($[M+Na]^+$), and deprotonated ($[M-H]^-$) molecular ions.
 - Mass Range: A wide mass range would be scanned to ensure the detection of the molecular ion.
 - Resolution: The instrument would be operated at a high resolution (typically $>10,000$) to enable the determination of the elemental composition from the accurate mass measurement.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **(E)-(-)-Aspongopusamide B**.



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Caption: Workflow for the isolation and structural elucidation of **(E)-(-)-Aspongopusamide B**.

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